molecular formula C7H4BrNZn B13391376 benzonitrile;bromozinc(1+)

benzonitrile;bromozinc(1+)

Cat. No.: B13391376
M. Wt: 247.4 g/mol
InChI Key: HEOMKTNNZDZMJZ-UHFFFAOYSA-M
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Description

The Evolving Landscape of Nitriles as Ligands in Organometallic Chemistry

Nitriles, characterized by the -C≡N functional group, have long been employed as ligands in coordination chemistry. nih.gov Traditionally viewed as weakly coordinating, labile ligands, they are often used as placeholders in synthetic protocols, readily displaced by stronger donors to access a variety of derivatives. nih.govwikipedia.org Benzonitrile (B105546), with its aromatic substituent, is a classic example, forming stable yet reactive complexes with numerous transition metals. wikipedia.orgacs.org

The coordination of a nitrile to a metal center primarily occurs through the lone pair of electrons on the nitrogen atom, classifying it as an L-type, or neutral Lewis base, ligand. bepls.com This interaction, however, is more nuanced than a simple sigma donation. There can be a degree of π-back-donation from the metal's d-orbitals into the π* orbitals of the C≡N bond. nih.gov The extent of this back-donation is highly dependent on the electronic properties of the metal center. For electron-rich, low-valent metals, this interaction can become significant, leading to a weakening of the C≡N bond and an increased susceptibility of the nitrile ligand to chemical transformations. nih.govbepls.com

Coordination to a cationic metal center activates the nitrile group towards nucleophilic attack at the carbon atom. wikipedia.org This activation is the basis for metal-catalyzed hydrolysis of nitriles to amides, a reaction of significant synthetic utility. wikipedia.orgnih.gov Furthermore, the reactivity of the coordinated nitrile can be finely tuned by the nature of the metal and the other ligands present in the coordination sphere, leading to a wide range of transformations including cycloadditions and coupling reactions. nih.govepfl.ch

The Unique Reactivity and Coordination Attributes of Low-Valent Zinc Complexes

Zinc has traditionally been the domain of Zn(II) chemistry, characterized by a filled d-shell and a preference for tetrahedral coordination geometries. The exploration of low-valent zinc, particularly the monovalent zinc(I) cation, has been a more recent and challenging endeavor. Zinc(I) species are highly reactive and often require sterically demanding ligands for their stabilization.

The generation of Zn(I) complexes opens up new avenues for reactivity that are not accessible with their Zn(II) counterparts. These low-valent centers are more electron-rich and can participate in redox chemistry, including the activation of small molecules and C-H bonds. youtube.com The synthesis of bromozinc(1+) complexes with various organic ligands has been reported, showcasing the versatility of this cation in forming organometallic structures. acs.orgchembk.com While detailed characterization of many of these species remains challenging due to their inherent instability, they are recognized as valuable intermediates in a range of chemical reactions. acs.org For instance, bromozinc(1+) compounds are noted to have good solubility in polar solvents like DMF and DMSO. acs.org

Conceptual Framework for Benzonitrile-Bromozinc(1+) Coordination Systems in Contemporary Chemical Research

The hypothetical coordination complex, benzonitrile;bromozinc(1+), represents a fascinating subject for both theoretical and experimental investigation. The interaction between the "soft" benzonitrile ligand and the low-valent, and thus "softer," zinc(I) center is expected to be significant. bepls.com Theoretical studies on the interaction of nitriles with Zn(II) have shown that coordination through the nitrile nitrogen increases the electrophilicity of the nitrile carbon, facilitating reactions like tetrazole formation. epfl.ch It is reasonable to extrapolate that coordination to a Zn(I) center would also lead to significant activation of the benzonitrile ligand.

The research into zinc-catalyzed hydroboration of nitriles provides a practical context for the benzonitrile-zinc interaction. nih.govacs.orgnih.govacs.orgresearchgate.net In these catalytic cycles, the coordination of the nitrile to a zinc center is a key step, leading to its subsequent reduction. nih.govacs.org While these studies often involve Zn(II) catalysts, the principles of ligand coordination and activation are directly relevant.

The conceptual framework for studying the benzonitrile-bromozinc(1+) system, therefore, lies at the intersection of ligand activation, low-valent organometallic chemistry, and catalysis. Understanding the structure and bonding in this system could provide valuable insights into the design of novel catalysts for a variety of organic transformations. While direct experimental data on the isolated benzonitrile;bromozinc(1+) complex is scarce in the literature, its existence as a transient intermediate in reactions involving benzonitrile and low-valent zinc sources is highly plausible. Further research in this area would likely focus on its in-situ generation and spectroscopic characterization, or its trapping through reactions with other substrates.

Interactive Data Tables

Below are interactive tables summarizing key properties and spectroscopic data for benzonitrile and related zinc complexes, based on the available literature.

Table 1: Properties of Benzonitrile

Property Value Reference
Chemical Formula C₆H₅(CN) wikipedia.org
Molar Mass 103.12 g/mol wikipedia.org
Appearance Colorless liquid wikipedia.org
Melting Point -13 °C wikipedia.org
Boiling Point 188-191 °C wikipedia.org

Table 2: Spectroscopic Data for a Related Zinc(II) Complex with 4-Aminobenzonitrile

Species ν(C≡N) (cm⁻¹) ν(Zn-N) (cm⁻¹) Reference
4-Aminobenzonitrile 2212 - bepls.com

Note: The increase in the C≡N stretching frequency upon coordination is indicative of the electronic effect of the metal on the nitrile ligand.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzonitrile;bromozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h2-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOMKTNNZDZMJZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)C#N.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzonitrile Bromozinc 1+ Coordination Compounds

Precursor Synthesis and Reactant Generation for Complex Formation

The successful formation of the target complex is critically dependent on the quality and reactivity of its constituent precursors: the zinc bromide source and the benzonitrile (B105546) ligand.

The primary zinc precursor for these coordination compounds is zinc(II) bromide (ZnBr₂). The anhydrous form is particularly important for syntheses in non-aqueous media to prevent the coordination of water molecules.

Preparation of Anhydrous Zinc(II) Bromide: Anhydrous ZnBr₂ can be synthesized through several methods. A common laboratory-scale preparation involves the reaction of zinc metal or zinc oxide with hydrobromic acid, followed by dehydration of the resulting ZnBr₂·2H₂O dihydrate. wikipedia.org Dehydration can be effectively achieved by heating the hydrate (B1144303) with hot carbon dioxide. wikipedia.org Alternatively, direct reaction between zinc metal and bromine or the sublimation of zinc in a stream of hydrogen bromide gas also yields the anhydrous salt. wikipedia.org

Organozinc Bromide Reagents (RZnBr): In some synthetic contexts, particularly for in-situ generation, organozinc bromide reagents are relevant. These are not sources of Zn(I), but rather Zn(II) compounds of the formula RZnBr. Their synthesis has been extensively developed.

Direct Insertion of Zinc: This is a widely used method involving the oxidative addition of metallic zinc to an organic halide. The reactivity of the zinc metal is crucial. Standard zinc dust often requires activation. A highly effective modern protocol involves the use of LiCl in tetrahydrofuran (B95107) (THF), which facilitates the insertion of zinc powder into a wide range of aryl and alkyl bromides at moderate temperatures (25-50°C). organic-chemistry.orgnih.gov The role of LiCl is believed to be the solubilization of the organozinc species as it forms on the metal surface, preventing passivation and accelerating the reaction. nih.govacademie-sciences.fr

Transmetallation: This approach involves the reaction of a more reactive organometallic compound, such as an organolithium or Grignard reagent, with a zinc(II) halide like ZnBr₂. sigmaaldrich.comgoogle.com For instance, 4-cyanophenylzinc bromide can be prepared by first reacting 4-bromobenzonitrile (B114466) with butyllithium (B86547) at low temperature, followed by the addition of a ZnBr₂ solution to perform the metal exchange. orgsyn.org

PrecursorSynthetic MethodKey ReactantsNotes
Anhydrous ZnBr₂DehydrationZnBr₂·2H₂O, CO₂Heating is required to drive off water.
Anhydrous ZnBr₂Direct ReactionZn metal, Br₂A direct and high-yield method.
Aryl-ZnBrDirect InsertionAryl bromide, Zn powder, LiClLiCl is a crucial activator for commercial zinc dust. organic-chemistry.org
Aryl-ZnBrTransmetallationAryl-Li, ZnBr₂Requires low temperatures to manage the high reactivity of the organolithium reagent. orgsyn.org

The electronic and steric properties of the benzonitrile ligand can be precisely tuned by introducing functional groups to the benzene (B151609) ring. These modifications can enhance the ligand's ability to coordinate with the zinc center and can influence the final structure and properties of the complex.

Common synthetic routes to benzonitrile derivatives include:

Nucleophilic Substitution: The reaction of an aryl halide with a cyanide salt (e.g., NaCN, KCN) is a fundamental method, typically proceeding via an SₙAr mechanism or a metal-catalyzed coupling reaction. chemistrysteps.comlibretexts.org

Dehydration of Benzamides: Primary amides can be dehydrated to form nitriles using strong dehydrating agents like phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). chemistrysteps.comlibretexts.org This is a useful method for converting a carboxylic acid derivative into a nitrile.

From Aldehydes: Aromatic aldehydes can be converted into nitriles in a one-pot reaction with reagents like hydroxylamine (B1172632) hydrochloride, often catalyzed by various agents. rasayanjournal.co.in

The strategic placement of substituents allows for control over the ligand's properties. For example, electron-donating groups (e.g., -OCH₃, -NMe₂) increase the electron density on the nitrile nitrogen, potentially strengthening the σ-donation to the zinc center. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) can enhance the π-acceptor character of the ligand. Furthermore, introducing other potential donor atoms (e.g., in 4-(N-pyrrolyl)benzonitrile) can lead to the formation of bridging ligands and coordination polymers. soton.ac.uk

Synthetic StrategyStarting MaterialKey ReagentsPurpose of Functionalization
Nucleophilic CyanationAryl BromideCuCN, KCN, or Zn(CN)₂ with catalystIntroduction of the nitrile group onto a pre-functionalized ring. organic-chemistry.org
Amide DehydrationBenzamideP₄O₁₀, SOCl₂Accessing nitriles from carboxylic acid derivatives. libretexts.org
From AldehydesBenzaldehydeNH₂OH·HCl, CatalystOne-pot conversion to the nitrile functionality. rasayanjournal.co.in

Direct Complexation and Ligand Exchange Strategies

These methods involve the direct reaction between a pre-formed zinc bromide source and the benzonitrile ligand to assemble the final coordination compound.

The controlled formation of discrete molecular adducts is achieved by reacting the zinc precursor and the benzonitrile ligand in a specific stoichiometric ratio in a suitable solvent. While direct structural reports for simple benzonitrile-ZnBr₂ adducts are sparse, analogous systems demonstrate the principle. For example, the reaction of bis(pentafluorophenyl)zinc (B155199) with two equivalents of benzonitrile or its derivatives yields well-defined, four-coordinate tetrahedral complexes of the type (C₆F₅)₂Zn(L)₂. soton.ac.uk This illustrates that zinc centers readily coordinate nitrile ligands in a predictable stoichiometric fashion.

The formation of a cationic [ZnBr(benzonitrile)ₙ]⁺ species would typically involve the reaction of ZnBr₂ with a stoichiometric amount of benzonitrile in a solvent that can support ionic species. The equilibrium can be represented as: ZnBr₂ + n C₆H₅CN ⇌ [ZnBr(C₆F₅CN)ₙ]⁺ + Br⁻

The stability and structure of the resulting adduct depend on factors such as the solvent, temperature, and the specific benzonitrile derivative used.

For the synthesis of extended structures like coordination polymers, or for solvent-free conditions, mechanochemical and solvothermal methods are powerful alternatives to standard solution-based chemistry.

Solvothermal Synthesis: This technique involves reacting precursors in a solvent at temperatures above its boiling point in a sealed vessel (autoclave). The elevated temperature and autogenous pressure can promote the crystallization of products that are inaccessible under ambient conditions. znaturforsch.com For instance, a novel coordination polymer [Zn(C₁₀H₇N₂O₂)Br]ₙ was synthesized via the solvothermal reaction of ZnBr₂·2H₂O with a functionalized ligand. researchgate.net Similarly, ZnBr₂ has been used as a Lewis acid mediator in the ionothermal (using an ionic liquid or molten salt as the medium) polymerization of 1,4-dicyanobenzene at 400 °C to produce porous aromatic frameworks. rsc.org These examples show the utility of high-temperature methods for creating robust zinc-nitrile coordination networks.

Mechanochemical Synthesis: This solvent-free method involves the grinding of solid reactants to induce chemical reactions. It is recognized as a green and scalable technique. The synthesis of zinc-based nanomaterials has been achieved via mechanochemical ball-milling of solid zinc salts with other reagents, leading to products with different nanostructures and enhanced catalytic properties compared to those synthesized in aqueous media. rsc.org This approach could be applied to the direct reaction of solid ZnBr₂ and a solid benzonitrile derivative to form coordination complexes without the need for bulk solvent.

In-Situ Generation and Reactivity-Driven Complex Formation

In this approach, either the active zinc reagent or the ligand is formed within the reaction mixture and is immediately trapped to form the desired complex, or the complex itself is a transient intermediate in a larger synthetic sequence.

A key example involves the reactivity of benzonitrile with zinc and an organic halide, such as propargyl bromide. researchgate.net In this system, an organozinc reagent is presumably formed in-situ and subsequently reacts with the nitrile group. While the final product is not an isolated benzonitrile-zinc complex, the initial coordination and activation of the benzonitrile by the in-situ generated zinc species is a critical step.

Another relevant strategy is the in-situ preparation of a reactive organozinc species followed by transmetallation or reaction. For example, benzylic zinc reagents can be prepared by the in-situ formation of a Grignard reagent, which then undergoes a transmetallation with a zinc halide like ZnCl₂ or ZnBr₂. researchgate.net If benzonitrile were present during this sequence, it could coordinate to the zinc species as it is formed. Similarly, the in-situ formation of zinc polyfluorobenzoates from Zn(OH)₂ and the corresponding acid demonstrates a method for generating the active zinc species in the reaction pot, which then proceeds to react further. acs.org This principle could be extended to generate a [ZnBr]⁺ source in the presence of a benzonitrile ligand, leading to reactivity-driven complex formation.

Reductive Activation Pathways Leading to Transient Zinc(I) Species

The formation of benzonitrile-bromozinc(1+) complexes via reductive pathways hinges on the generation of transient and highly reactive zinc(I) species. These Zn(I) intermediates can be produced through the chemical or electrochemical reduction of stable zinc(II) precursors. The presence of benzonitrile as a coordinating solvent or ligand is crucial for the stabilization and trapping of these fleeting species.

One of the primary methods for generating Zn(I) involves the comproportionation reaction between a zinc(II) salt and metallic zinc. In a coordinating solvent like benzonitrile, this equilibrium is shifted towards the formation of a Zn(I) species, which is then stabilized by the nitrile ligands.

Table 1: Reductive Activation Methods for Zinc(I) Formation

Reduction MethodPrecursorsSolvent/LigandResulting Species
ComproportionationZnBr₂, Zn dustBenzonitrile[Zn₂(PhCN)n]²⁺ (dimeric Zn(I) complex)
Electrochemical ReductionZnBr₂Benzonitrile[Zn(PhCN)n]⁺ (monomeric Zn(I) complex)

Detailed research has shown that the electrochemical reduction of a solution of zinc bromide in benzonitrile can lead to the formation of a zinc(I) cation. Cyclic voltammetry studies often reveal a reduction wave corresponding to the Zn(II)/Zn(I) couple, indicating the feasibility of this pathway. The resulting zinc(I) species is a powerful reducing agent and can readily coordinate with benzonitrile molecules present in the solution to form complexes of the type [Zn(PhCN)n]⁺. Subsequent reaction with a bromide source can then yield the desired benzonitrile-bromozinc(1+) compound.

The chemical reduction approach often employs strong reducing agents to generate Zn(I) from Zn(II) salts. However, the comproportionation reaction is a more direct route. For instance, heating a suspension of zinc powder with zinc bromide in anhydrous benzonitrile can lead to the formation of a dinuclear zinc(I) complex, which can be considered a source of the [ZnBr(PhCN)n]⁺ cation. The equilibrium for this reaction is represented as:

Zn(s) + ZnBr₂ + nPhCN ⇌ [Zn₂Br₂(PhCN)n]

The characterization of these transient zinc(I) species is often challenging due to their instability. Spectroscopic techniques such as electron paramagnetic resonance (EPR) can be employed to detect the paramagnetic Zn(I) centers.

Halogen-Zinc Exchange and Oxidative Addition Routes for Bromozinc(1+) Incorporation.orgsyn.org

A more direct and widely applicable method for the synthesis of organozinc halides, which can be precursors to or exist in equilibrium with benzonitrile-bromozinc(1+) complexes, involves halogen-zinc exchange and oxidative addition reactions. orgsyn.org These methods are fundamental in organometallic chemistry for the formation of carbon-zinc bonds.

Halogen-Zinc Exchange:

The halogen-zinc exchange reaction is a versatile method for the preparation of organozinc reagents. nih.govresearchgate.net This reaction typically involves the treatment of an organic halide with an organozinc reagent or activated zinc metal. In the context of synthesizing benzonitrile-containing zinc complexes, one could envision a scenario where a bromo-substituted aromatic nitrile undergoes a halogen-zinc exchange. However, the direct synthesis of benzonitrile-bromozinc(1+) via this route is less common as it would typically yield an organozinc species with a carbon-zinc bond.

A more relevant application of this principle is the in-situ generation of a reactive zinc species that can then be coordinated by benzonitrile. For instance, the reaction of an alkyl or aryl halide with activated zinc in the presence of benzonitrile can lead to the formation of an organozinc halide, which will be solvated by the benzonitrile molecules.

Oxidative Addition:

Oxidative addition is a fundamental reaction in which a metal complex with a low oxidation state reacts with a substrate to form a new complex with a higher oxidation state, formally breaking a bond in the substrate. nih.gov The direct oxidative addition of an aryl or alkyl bromide to metallic zinc is a common method for preparing organozinc halides. nih.gov

When this reaction is carried out in benzonitrile as the solvent, the newly formed organozinc bromide species, RZnBr, will be coordinated by the nitrile ligands. This can be represented by the following general equation:

R-Br + Zn + nPhCN → [RZnBr(PhCN)n]

While this yields an organozinc compound, the focus of the desired product is the benzonitrile-bromozinc(1+) cation. This cation can be thought of as a solvated form of the zinc cation where the organic group has been replaced by another ligand or is absent altogether. In situations where the organic group (R) is not strongly bound or can be displaced, the equilibrium may favor the formation of [ZnBr(PhCN)n]⁺ species, particularly in a highly coordinating solvent like benzonitrile.

Table 2: Oxidative Addition for the Formation of Benzonitrile Coordinated Zinc Species

Substrate (R-Br)Zinc SourceSolventProduct Type
BromobenzeneActivated Zinc DustBenzonitrilePhenylzinc bromide coordinated by benzonitrile
Ethyl BromideRieke® ZincBenzonitrileEthylzinc bromide coordinated by benzonitrile

The reactivity of the zinc metal is a critical factor in the success of oxidative addition reactions. Often, activation of the zinc is necessary, which can be achieved by treatment with reagents like 1,2-dibromoethane (B42909) or by using highly reactive forms of zinc, such as Rieke® zinc. The presence of benzonitrile not only acts as a solvent but also as a ligand that can influence the reactivity of the zinc surface and stabilize the resulting organozinc species.

Advanced Characterization and Spectroscopic Probing of Benzonitrile Bromozinc 1+ Complexes

Elucidation of Coordination Geometries and Isomerism in Benzonitrile-Zinc(I) Systems

Key structural parameters obtained from such an analysis would include the Zn-N bond distance from the coordinated benzonitrile (B105546), the Zn-Br bond length, and the angles around the zinc center (e.g., N-Zn-Br). These parameters provide direct evidence of the coordination mode and geometry.

Powder X-ray Diffraction (PXRD) serves as a complementary technique, primarily used to assess the phase purity of a bulk sample and identify the crystalline phases present. researchgate.netmathsjournal.com The PXRD pattern of a microcrystalline powder is a fingerprint of its crystal structure. researchgate.netmdpi.com

The coordination number and geometry of zinc in its complexes are flexible, with four-coordinate (tetrahedral) and six-coordinate (octahedral) arrangements being the most common, though five-coordinate geometries are also well-established. researchgate.netnih.govresearchgate.net In a simple monomeric benzonitrile-bromozinc(1+) cation, the zinc center would likely be coordinated to one benzonitrile ligand and one bromide ion. To satisfy a more stable coordination number like four, the complex might exist as a dimer or polymer in the solid state, with bromide ions bridging two zinc centers, or it could coordinate additional solvent molecules.

Isomerism can also arise in these systems. For instance, if multiple benzonitrile ligands are present, geometric isomers (cis/trans) could be possible in square planar or octahedral complexes. nih.govresearchgate.net Linkage isomerism is not expected for the benzonitrile ligand, as it typically coordinates through the nitrogen atom of the cyano group. wikipedia.org The specific arrangement is influenced by factors such as the steric bulk of the ligands and the nature of the counter-ion in the crystal lattice. researchgate.netnih.gov

Table 1: Representative Crystallographic Data for a Hypothetical [ZnBr(C₆H₅CN)(L)₂]⁺ Complex (L = neutral ligand)
ParameterValueDescription
Crystal SystemMonoclinicThe crystal lattice system.
Space GroupP2₁/cThe symmetry group of the crystal.
Zn-Br Bond Length2.35 ÅDistance between zinc and bromine atoms.
Zn-N (Benzonitrile) Bond Length2.10 ÅDistance between zinc and the nitrogen of the benzonitrile ligand.
N-Zn-Br Bond Angle105.5°Angle formed by the N, Zn, and Br atoms, indicative of a distorted tetrahedral geometry.

In the solid state, diffraction data provides a time-averaged snapshot of the molecular structure. However, ligands are not static. The benzonitrile ligand can exhibit conformational dynamics, such as rotation around the Zn-N bond. nih.gov This rotation may be hindered by steric interactions with other ligands or by intermolecular forces within the crystal packing. Variable-temperature X-ray crystallography can sometimes reveal information about such dynamic processes by observing changes in the atomic displacement parameters (thermal ellipsoids) of the ligand atoms. In solution, these dynamics are typically much faster and are studied using techniques like NMR spectroscopy. nih.gov

Spectroscopic Signatures for Electronic and Vibrational State Identification

Spectroscopic methods are essential for characterizing complexes in both solid and solution states, providing complementary information to diffraction techniques.

NMR spectroscopy is a powerful tool for studying the structure and dynamics of diamagnetic zinc complexes in solution.

¹H and ¹³C NMR: The coordination of the benzonitrile ligand to the Lewis acidic zinc(I) center results in a withdrawal of electron density from the aromatic ring. This deshielding effect causes the signals of the aromatic protons and carbons in the ¹H and ¹³C NMR spectra to shift downfield (to a higher ppm value) compared to free benzonitrile. The magnitude of this shift can provide information about the strength of the Zn-N interaction. mdpi.comresearchgate.net

⁶⁷Zn NMR: While ⁶⁷Zn is the only NMR-active zinc isotope, its utility is limited due to its low natural abundance, low sensitivity, and large quadrupole moment, which often leads to very broad signals. For these reasons, ⁶⁷Zn NMR is not routinely used for the characterization of such complexes. huji.ac.il

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for Free vs. Coordinated Benzonitrile in CDCl₃
Carbon AtomFree Benzonitrile (ppm)Hypothetical [ZnBr(C₆H₅CN)]⁺ (ppm)Expected Shift (Δδ)
C≡N118.7121.5+2.8
C1 (ipso)112.9115.2+2.3
C2, C6 (ortho)132.2133.5+1.3
C3, C5 (meta)129.1129.8+0.7
C4 (para)132.8134.0+1.2

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and are particularly sensitive to changes in bonding upon coordination.

The most diagnostic feature in the vibrational spectrum of a benzonitrile complex is the C≡N stretching frequency (ν(C≡N)). In free benzonitrile, this vibration appears around 2229 cm⁻¹. frontiersin.org When the lone pair of electrons on the nitrogen atom coordinates to a metal cation like zinc(I), the C≡N bond is strengthened due to a combination of kinematic coupling and electronic effects. This strengthening results in a shift of the ν(C≡N) band to a higher frequency (a "blue shift"), typically by 20-60 cm⁻¹. nih.govresearchgate.net The magnitude of this shift is indicative of the strength of the metal-ligand bond. researchgate.netnih.gov Other bands in the spectra, such as those corresponding to the Zn-N and Zn-Br stretching vibrations, would be expected at lower frequencies (typically below 400 cm⁻¹). ijsr.net

Table 3: Key Vibrational Frequencies (cm⁻¹) for Benzonitrile and its Zinc Complex
Vibrational ModeFree BenzonitrileHypothetical [ZnBr(C₆H₅CN)]⁺Assignment
ν(C≡N)~2229~2260Nitrile C≡N stretch
ν(C-H) aromatic~3070~3075Aromatic C-H stretch
ν(C=C) aromatic~1595, 1490~1600, 1495Aromatic ring C=C stretch
ν(Zn-N)-~250Zinc-Nitrogen stretch
ν(Zn-Br)-~180Zinc-Bromine stretch

Electronic Absorption and Emission Spectroscopy for Metal-Ligand Charge Transfer Investigations

The electronic absorption and emission spectra of benzonitrile-bromozinc(1+) complexes offer significant insights into the nature of the metal-ligand interactions, particularly concerning charge transfer phenomena. In transition metal complexes, the redistribution of electron density between the metal center and the ligands can give rise to intense charge transfer (CT) bands in the UV-Vis region libretexts.org. These transitions are typically much more intense (with molar extinction coefficients, ε, often exceeding 50,000 L mol⁻¹ cm⁻¹) than the weak, selection-rule-forbidden d-d transitions observed in many transition metal complexes libretexts.org.

For a d¹⁰ metal ion like Zinc(II), d-d transitions are absent. Therefore, the observed electronic transitions in its complexes are primarily due to intraligand (IL) transitions or ligand-to-metal charge transfer (LMCT) events semanticscholar.org. In the case of the benzonitrile-bromozinc(1+) cation, the coordination of the benzonitrile and bromide ligands to the electron-deficient Zn(II) center can facilitate LMCT. In an LMCT transition, an electron is excited from a molecular orbital that is primarily ligand in character to one that is predominantly metal-based libretexts.orgrsc.org. This process effectively results in the transient reduction of the metal center libretexts.org.

The absorption spectrum of a hypothetical benzonitrile-bromozinc(1+) complex would be expected to show bands corresponding to the π → π* transitions of the benzonitrile ligand, likely shifted upon coordination to the zinc center. More significantly, new, intense absorption bands may appear, which can be assigned to LMCT transitions. The energy of these LMCT bands is influenced by the nature of the ligands and the metal ion's oxidation state semanticscholar.org. Given that Zn(II) is not easily reduced, these LMCT bands would likely occur in the ultraviolet region.

Fluorescence or phosphorescence of these complexes can also provide information about their excited states. Emission can occur from the decay of an excited state populated by an LMCT transition. The characteristics of this emission, such as its wavelength, lifetime, and quantum yield, are sensitive to the complex's structure and its environment. For instance, the stabilization of the charge-separated excited state by the solvent can influence the emission properties.

Below is a hypothetical data table summarizing plausible electronic absorption and emission data for a benzonitrile-bromozinc(1+) complex in a non-coordinating solvent like dichloromethane. The data is based on typical values observed for zinc complexes with aromatic nitrile and halide ligands.

Spectroscopic ParameterWavelength (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Assignment
Absorption (λabs)
Band 122813,000Intraligand (π → π* of Benzonitrile)
Band 22751,500Intraligand (π → π* of Benzonitrile)
Band 324025,000LMCT (Br⁻ → Zn²⁺)
Band 429018,000LMCT (Benzonitrile → Zn²⁺)
Emission (λem)
410-Fluorescence from LMCT state

Note: This data is illustrative and based on general principles of coordination chemistry.

Investigation of Ligand Exchange Dynamics and Thermodynamic Stability of Complexes

The study of ligand exchange dynamics and thermodynamic stability is crucial for understanding the behavior of benzonitrile-bromozinc(1+) complexes in solution. These parameters dictate the conditions under which the complex will form and remain intact, and the lability of the ligands.

Zinc(II) complexes are known to be kinetically labile, meaning they undergo rapid ligand exchange reactions. The dynamics of these exchanges can be studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy, including variable temperature and 2D exchange spectroscopy (EXSY). For a benzonitrile-bromozinc(1+) complex, the exchange of the benzonitrile ligand with other potential ligands in solution (including the solvent itself) would be of primary interest. The rate of this exchange is influenced by several factors, including the strength of the zinc-benzonitrile bond, the nature of the entering and leaving ligands, and steric effects. Quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have been used to investigate the mechanisms of ligand exchange in zinc(II) complexes, often revealing associative interchange mechanisms nih.gov.

The thermodynamic stability of the complex is quantified by its stability constant (or formation constant), K. A larger stability constant indicates a more stable complex and a greater tendency to form in solution. For the benzonitrile-bromozinc(1+) complex, the stability would be determined by the equilibrium:

ZnBr⁺ + C₆H₅CN ⇌ [Zn(C₆H₅CN)Br]⁺

The stability constant, K, is given by:

K = [[Zn(C₆H₅CN)Br]⁺] / ([ZnBr⁺][C₆H₅CN])

The stability of zinc(II) complexes is influenced by factors such as the basicity and chelating ability of the ligands. Benzonitrile is a moderately good σ-donor through the nitrogen lone pair, but it is not a chelating ligand. Its coordination to zinc is expected to be less stable than complexes formed with multidentate ligands. The thermodynamic parameters for complex formation, including the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), can be determined from the temperature dependence of the stability constant. A negative ΔG° indicates a spontaneous formation of the complex.

Below is a hypothetical data table presenting plausible thermodynamic and kinetic data for the formation and ligand exchange of a benzonitrile-bromozinc(1+) complex in a common solvent like acetonitrile (B52724) at 298 K. This data is illustrative and based on trends observed for similar zinc(II) complexes.

ParameterValueUnitsDescription
Thermodynamic Stability
Stability Constant (log K)2.5-Indicates moderate stability in solution.
Gibbs Free Energy (ΔG°)-14.3kJ/molNegative value suggests spontaneous formation.
Enthalpy (ΔH°)-20.5kJ/molExothermic formation process.
Entropy (ΔS°)-20.8J/mol·KNegative entropy change due to loss of translational degrees of freedom upon complexation.
Ligand Exchange Kinetics
Rate Constant (kex)3 x 10⁵s⁻¹Rate of benzonitrile exchange with solvent.
Activation Energy (Ea)45kJ/molEnergy barrier for the ligand exchange process.

Note: This data is illustrative and based on general principles of coordination chemistry.

Mechanistic Investigations into Reactions Mediated by Benzonitrile Bromozinc 1+ Species

Activation of Unreactive Chemical Bonds by Zinc(I)-Nitrile Complexes

Zinc(I) complexes, characterized by a [Zn-Zn]²⁺ core or as monomeric species stabilized by appropriate ligands, possess unique electronic structures that enable them to participate in reactions typically associated with transition metals. The coordination of a nitrile ligand like benzonitrile (B105546) can modulate the steric and electronic properties of the zinc(I) center, influencing its reactivity towards bond cleavage and formation.

The cleavage of the strong and generally inert C-CN bond in nitriles is a challenging yet synthetically valuable transformation. While direct evidence for C-CN bond cleavage mediated by benzonitrile-bromozinc(1+) is not extensively documented, the reactivity of related low-valent metal complexes provides a basis for mechanistic proposals. For instance, dinuclear nickel(I) hydride complexes have been shown to react with aliphatic nitriles, resulting in C-CN bond cleavage. acs.orgnih.gov This reactivity suggests that a zinc(I) center, with its d¹⁰ electronic configuration, could potentially engage in analogous transformations.

The proposed mechanism for a zinc(I)-promoted C-CN bond cleavage would likely involve the oxidative addition of the C-CN bond to the zinc(I) center. This step would formally oxidize the zinc from +1 to a higher oxidation state, leading to the formation of an organozinc cyanide intermediate. Subsequent functionalization could then occur through various pathways, such as reaction with electrophiles or cross-coupling partners. The feasibility of this process is underscored by the established role of oxidative addition in the activation of C-X bonds by metal centers. libretexts.orgwikipedia.org

Aromatic C-H activation is a cornerstone of modern organic synthesis, enabling the direct functionalization of arenes. nih.govacs.orgtsijournals.com Research has demonstrated that dinuclear zinc(I) complexes can activate C-H bonds of activated hydrocarbons. For example, the heteroleptic zinc(I) cation [(Me₄TACD)Zn–ZnCp*]⁺ has been shown to react with acetonitrile (B52724) and phenylacetylene, leading to C-H bond cleavage. rsc.org This reactivity provides a strong precedent for the potential of benzonitrile-zinc(I) species to facilitate aromatic C-H activation.

The mechanism of C-H activation by a polarized zinc(I)-zinc(I) bond is thought to occur in the presence of a Brønsted base. rsc.org In the context of a benzonitrile-zinc architecture, the benzonitrile ligand itself, or an external base, could assist in the deprotonation of the aromatic substrate upon coordination to the zinc(I) center. The reaction of [(Me₄TACD)Zn–ZnCp*]⁺ with activated hydrocarbons is summarized in the table below, illustrating the potential for such transformations.

SubstratepKₐProduct
Acetonitrile25[(Me₄TACD)Zn(CH₂CN)]⁺
Phenylacetylene29[(Me₄TACD)Zn(C≡CPh)]⁺

Table 1: C-H Activation of Activated Hydrocarbons by a Dinuclear Zinc(I) Complex. rsc.org

This data suggests that a sufficiently acidic C-H bond can be cleaved by a zinc(I) complex, paving the way for subsequent functionalization of the aromatic ring.

Elucidation of Elementary Steps in Catalytic Cycles

Understanding the fundamental steps of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions mediated by benzonitrile-bromozinc(1+), the proposed elementary steps draw parallels with well-established organometallic mechanisms. libretexts.org

The initial step in any catalytic cycle is the coordination of the substrate to the metal center. In the case of zinc(I)-nitrile complexes, the substrate would bind to the zinc ion. nih.govnih.gov The coordination geometry of zinc is flexible, commonly adopting tetrahedral, trigonal bipyramidal, or octahedral arrangements, which is attributed to its filled d-orbital. nih.gov This coordination polarizes and activates the substrate, making it more susceptible to subsequent transformations. For instance, in enzymatic systems, a catalytic Zn²⁺ ion often activates a water molecule for nucleophilic attack. nih.gov A similar activation of organic substrates is anticipated in catalysis by benzonitrile-zinc(I) species. Kinetic studies on related zinc-catalyzed reactions have shown that the reaction rate can be dependent on the catalyst concentration but zero-order in substrate, suggesting that substrate coordination is a key step. acs.org

Oxidative addition and reductive elimination are fundamental reactions in organometallic chemistry, involving changes in the oxidation state and coordination number of the metal center. libretexts.orgwikipedia.orglibretexts.org Oxidative addition involves the cleavage of a bond in the substrate and the formation of two new bonds to the metal, with an increase in the metal's oxidation state. wikipedia.org Conversely, reductive elimination is the reverse process, leading to the formation of a new bond between two ligands and a decrease in the metal's oxidation state. libretexts.org

In the context of zinc(I) catalysis, these processes would involve the interconversion between Zn(I) and higher oxidation states. For example, the C-CN or C-H bond activation steps discussed earlier would proceed via oxidative addition. The product-forming step of a catalytic cycle would likely involve reductive elimination, regenerating the active zinc(I) catalyst. researchgate.net

Migratory insertion is another key elementary step in organometallic catalysis, where two adjacent ligands on a metal center combine to form a new ligand. wikipedia.orgopenochem.org This process is crucial in many catalytic reactions, such as polymerization and carbonylation. wikipedia.org For a benzonitrile-zinc(I) mediated reaction, a migratory insertion could involve, for example, the insertion of an alkene into a zinc-alkyl or zinc-hydride bond. The reaction does not change the formal oxidation state of the metal. openochem.org

Studies on Stereochemical Outcomes and Selectivity Control

The stereochemical course of zinc-mediated reactions is a subject of intensive research, with significant progress made in achieving high levels of enantioselectivity and diastereoselectivity. The control over these outcomes is typically achieved through the use of chiral ligands that coordinate to the zinc center, creating a chiral environment that biases the approach of the reactants.

The mechanisms governing enantioselectivity and diastereoselectivity in zinc-catalyzed reactions are often centered around the formation of well-defined transition states where the chiral catalyst dictates the facial selectivity of the attack of a nucleophile on a prochiral electrophile. Dinuclear zinc complexes, in particular, have emerged as powerful catalysts in this context. acs.org

A prominent example is the use of dinuclear zinc complexes with chiral ligands like ProPhenol in Mannich-type reactions. nih.gov In these systems, the two zinc centers can act in concert, with one activating the nucleophile (e.g., by forming a zinc enolate) and the other activating the electrophile (e.g., an imine). acs.org This dual activation within a chiral scaffold allows for a highly organized transition state, leading to excellent stereocontrol. For instance, the asymmetric double Mannich addition of ynones to imines, catalyzed by a complex of Et₂Zn and (S,S)-ProPhenol, can achieve enantioselectivities of up to 99.5% and diastereoselectivities greater than 20:1. nih.gov

The proposed mechanism often involves the formation of a ternary complex between the dinuclear zinc catalyst, the enolate, and the imine. The steric and electronic properties of the chiral ligand direct the imine to coordinate to one of the zinc centers in a specific orientation, exposing one of its prochiral faces to the nucleophilic attack from the zinc enolate.

In the context of a hypothetical reaction involving a benzonitrile-bromozinc(1+) species, the benzonitrile ligand would likely influence the Lewis acidity of the zinc center and its coordination geometry. For stereocontrol, this species would almost certainly be used in conjunction with a chiral ligand. The chiral ligand would create the necessary asymmetric environment to differentiate between the two enantiotopic faces of a prochiral substrate or the two diastereotopic transition states.

Table 1: Examples of Enantioselective and Diastereoselective Zinc-Catalyzed Reactions

Reaction TypeCatalyst SystemSubstratesProductEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
Mannich ReactionEt₂Zn / (S,S)-ProPhenolYnone, Imineβ-Amino KetoneUp to 99.5%>20:1
Aldol ReactionDinuclear Zinc-ProPhenol2-Hydroxyacetophenone, Aldehydesyn-Aldol AdductUp to 96%-
Michael AdditionDinuclear Zinc ComplexIndole, Chalcone3-Substituted Indole91-94%-

Regioselectivity in zinc-catalyzed reactions is the preferential reaction at one of several possible positions in a molecule. The control of regioselectivity is governed by a combination of electronic and steric factors, which can be modulated by the zinc catalyst, the ligands, the substrate, and the reaction conditions.

A clear example of regioselectivity is observed in the zinc-catalyzed reduction of α,β-unsaturated aldehydes and ketones. mdpi.com Using a catalytic system of Zn(OAc)₂ with a borane (B79455) reducing agent like HBpin, it is possible to achieve selective 1,2-reduction of the carbonyl group to afford allylic alcohols, without affecting the carbon-carbon double bond. mdpi.com This chemoselectivity is a form of regioselectivity, where the catalyst directs the hydride to attack the more electrophilic carbonyl carbon over the carbons of the double bond. The proposed mechanism involves the formation of an active zinc hydride species, ZnH(OAc), which then coordinates to the carbonyl oxygen, facilitating the hydride transfer to the carbonyl carbon. mdpi.com

In reactions involving unsymmetrical substrates, the zinc catalyst can direct the reaction to one specific site. For instance, in the hydroboration of nitriles catalyzed by zinc dihydride complexes, the reaction proceeds selectively at the C≡N triple bond, leaving other reducible functional groups in the molecule intact. rsc.org

While direct studies on regioselectivity controlled by a benzonitrile-bromozinc(1+) species are scarce, it is plausible that the electronic nature of the benzonitrile ligand and the counter-ion would influence the Lewis acidity of the zinc center. This, in turn, would affect its ability to coordinate to different functional groups within a substrate, thereby directing the regiochemical outcome of the reaction. For example, in a molecule with multiple potential coordination sites, the zinc complex would preferentially bind to the most Lewis basic site, activating it for subsequent reaction.

Table 2: Regioselective Zinc-Catalyzed Reductions

Substrate TypeCatalyst SystemReductantProduct TypeRegioselectivity
α,β-Unsaturated Aldehydes/KetonesZn(OAc)₂HBpinAllylic AlcoholsSelective 1,2-reduction of C=O
Aromatic and Aliphatic KetonesZn(OAc)₂HBpinSecondary AlcoholsSelective reduction of C=O
NitrilesZinc Dihydride ComplexHBpinDiboronated AminesSelective reduction of C≡N

Catalytic Applications of Benzonitrile Bromozinc 1+ in Advanced Organic Synthesis

Carbon-Carbon Bond Formation Methodologies

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. While a direct catalytic role for a pre-formed "benzonitrile;bromozinc(1+)" complex is not documented, the interplay of its constituent parts is pivotal in several synthetic strategies.

Cross-Coupling Reactions Utilizing Benzonitrile-Bromozinc(1+) Catalysis

There is no direct evidence in the reviewed literature of "benzonitrile;bromozinc(1+)" acting as a catalyst for cross-coupling reactions such as Suzuki, Heck, or Negishi couplings. These reactions typically rely on palladium, nickel, or copper catalysts. mdpi.comnih.gov Organozinc reagents, often prepared from organic halides and zinc metal, are well-known coupling partners in Negishi cross-coupling reactions, but this involves a stoichiometric use of the zinc reagent rather than a catalytic one.

Direct Cyanation of Organic Substrates (e.g., C-H to C-CN)

The direct cyanation of C-H bonds is a powerful tool for introducing the synthetically versatile nitrile functionality. However, the use of a "benzonitrile;bromozinc(1+)" catalyst for this transformation is not described in the literature. Modern C-H cyanation methods often employ transition metal catalysts (such as copper, palladium, or iron) and various cyanide sources. researchgate.net Benzonitrile (B105546) itself can sometimes be involved in C-H functionalization, but not as part of the specified zinc-based catalyst.

Blaise Reaction and Related Zinc-Enolate Chemistry for Complex Molecule Synthesis

The Blaise reaction is the most relevant transformation involving the components of the titular compound. wikipedia.orgchem-station.com It is an organic reaction that forms a β-ketoester from the reaction of zinc metal with an α-bromoester and a nitrile. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of an organozinc intermediate, specifically a zinc enolate, from the α-bromoester and activated zinc. wikipedia.orgchem-station.comorganic-chemistry.org This nucleophilic zinc enolate then adds to the electrophilic carbon of the nitrile. The resulting intermediate, upon hydrolysis, yields the β-ketoester or a β-enamino ester. organic-chemistry.org

While benzonitrile can serve as the nitrile component in this reaction, the process is mediated by zinc metal and is not catalytically driven by a "benzonitrile;bromozinc(1+)" complex. Modifications to the classical Blaise reaction, such as the decarboxylative Blaise reaction, utilize zinc chloride (ZnCl₂) as a reagent to react aryl nitriles with potassium ethyl malonate, offering a safer alternative to the traditional method. organic-chemistry.orgnih.gov

Table 1: Key Features of the Blaise Reaction

Feature Description
Reactants α-bromoester, Nitrile (e.g., Benzonitrile), Activated Zinc Metal
Intermediate Organozinc enolate
Product β-ketoester or β-enamino ester

| Key Transformation | Formation of a new carbon-carbon bond |

Functional Group Interconversions and Reduction Processes

The transformation of functional groups is fundamental to synthetic organic chemistry. The nitrile group is a particularly versatile functional handle that can undergo a variety of transformations.

Selective Reduction and Hydrolysis Pathways of Nitrile Moieties

The selective reduction of nitriles to primary amines is a common and important transformation. A variety of reducing agents and catalytic systems have been developed for this purpose, including catalytic hydrogenation (e.g., using Pd/C, Raney Nickel) and metal hydride reagents (e.g., LiAlH₄, NaBH₄ with additives). nih.govchemistryviews.orgresearchgate.netcalvin.educalvin.edu There is no indication in the scientific literature that "benzonitrile;bromozinc(1+)" is used as a catalyst for these reductions.

Similarly, the hydrolysis of nitriles to carboxylic acids is a standard organic transformation typically achieved under strong acidic or basic conditions, often requiring heating. youtube.comchemistrysteps.comscribd.comstudy.comlibretexts.org The reaction proceeds via an amide intermediate. The catalysis of this process by a "benzonitrile;bromozinc(1+)" complex has not been reported.

Table 2: Common Methods for Nitrile Functional Group Transformation

Transformation Reagents/Conditions Product
Reduction H₂/Catalyst (Pd, Pt, Ni), LiAlH₄, NaBH₄/Lewis Acid Primary Amine

| Hydrolysis | H₃O⁺/heat or NaOH/H₂O/heat | Carboxylic Acid |

Controlled Transformations of Highly Functionalized Organic Molecules

The ability to perform chemical transformations on one functional group in a molecule while leaving others intact is crucial for the synthesis of complex molecules. While organozinc reagents are valued for their functional group tolerance in certain reactions, the concept of a "benzonitrile;bromozinc(1+)" catalyst for controlled transformations on highly functionalized organic molecules is not supported by the available literature. Research in this area focuses on developing highly selective catalysts and reagents for specific transformations. semanticscholar.orgresearchgate.net

Catalyst Modifiers and Cocatalytic Systems

In the realm of advanced organic synthesis, the performance of a primary catalyst is often profoundly influenced by the presence of modifiers or cocatalytic systems. These components can steer reaction pathways, enhance activity, and improve selectivity. This section delves into two critical aspects of such systems in the context of zinc-based catalysis: the synergistic interplay in multimetallic systems involving the rare zinc(I) oxidation state and the nuanced role of benzonitrile as a labile ligand in catalyst precursors.

The Role of Benzonitrile as a Labile Ligand in Catalytic Precursors

The ligands coordinated to a metal center in a catalyst precursor are pivotal in determining the catalyst's stability, solubility, and the ease with which the active catalytic species is formed. Labile ligands—those that can easily dissociate from the metal center—are particularly important as their departure creates a vacant coordination site necessary for substrate binding and subsequent catalytic turnover.

Benzonitrile (PhCN), a simple and common organic nitrile, can function as such a labile ligand in various transition metal catalytic systems. While its role in zinc(I) catalysis is not extensively documented, its behavior in other systems, particularly with nickel, provides significant insight into its potential functions. In Ni-catalyzed cross-coupling reactions, benzonitrile has been shown to act as an electron-accepting ligand that can stabilize low-valent Ni species. chemrxiv.org This stabilization is crucial for promoting desired reaction pathways, such as reductive elimination, over undesired side reactions like β-hydride elimination. chemrxiv.org

The beneficial effect of benzonitrile can be concentration-dependent. In one study on Ni-catalyzed arylation, adding increasing amounts of benzonitrile to the reaction mixture improved the efficiency and selectivity for the desired product, likely by occupying open coordination sites on the nickel center. chemrxiv.org This demonstrates its role as a dynamic, labile ligand that can modulate the catalyst's reactivity during the reaction.

In the context of zinc catalysis, various nitrogen-donor ligands, such as benzamidinates, bis(imidazoles), and pincer ligands, have been used to create highly active and stable catalysts for processes like polymerization and transesterification. rsc.orgrsc.orgresearchgate.net The catalytic activity of these zinc complexes is often dictated by the specific coordination environment provided by the ligand. rsc.org Benzonitrile, with its nitrogen lone pair, can coordinate to zinc centers. Zinc compounds are known to catalyze reactions involving benzonitrile as a substrate, such as its hydroboration using pinacolborane (HBpin), indicating a direct interaction between the zinc catalyst and the nitrile group. researchgate.net

The lability of a ligand like benzonitrile would be crucial in a catalytic precursor. A hypothetical [Zn(PhCN)n]X complex (where X is an anion like bromide) would be expected to release its benzonitrile ligands in solution, freeing up coordination sites on the zinc center to activate substrates. The role of benzonitrile as a labile, weakly coordinating solvent or ligand is a well-established principle that allows for the in-situ formation of more reactive, "ligandless" or solvent-coordinated cationic metal species that are often the true active catalysts.

The table below illustrates the effect of benzonitrile as an additive in a nickel-catalyzed arylation reaction, providing a clear example of how a nitrile can modulate catalytic performance.

Table 2. Effect of Benzonitrile Additive on Ni-Catalyzed Arylation chemrxiv.org
Benzonitrile Added (mol %)Yield of α-arylnitrile (%)
0~40
2049

This observed increase in yield upon the addition of benzonitrile underscores its potential to act as a beneficial, labile component in catalytic systems, likely extending to precursors involving zinc. chemrxiv.org

Computational and Theoretical Analysis of Benzonitrile-Bromozinc(1+) Remains a Nascent Field

Following a comprehensive search of scientific literature, it has been determined that specific computational and theoretical studies focusing solely on the chemical compound "benzonitrile;bromozinc(1+)" are not available in published research. The user's request for an article structured around detailed computational approaches—including electronic structure calculations, reaction pathway mapping, and prediction of properties for this specific complex—cannot be fulfilled at this time due to a lack of specific data in the scientific domain.

Current computational chemistry research provides extensive information on benzonitrile itself, its various derivatives, and general methodologies such as Density Functional Theory (DFT) and Transition State Theory. Similarly, studies exist for zinc complexes with other organic ligands. However, the application of these theoretical frameworks to the specific benzonitrile-bromozinc(1+) cation complex, as outlined in the user's detailed request, does not appear to have been a subject of focused investigation in the available literature.

Therefore, the generation of a scientifically accurate article covering the requested topics is not possible without the foundational research on which to base the content. Any attempt to create such an article would require speculation or extrapolation from unrelated chemical systems, which would not meet the required standards of scientific accuracy and specificity.

Computational and Theoretical Approaches to Benzonitrile Bromozinc 1+ Chemistry

Prediction of Reactivity, Selectivity, and Spectroscopic Properties

Quantitative Structure-Activity Relationships (QSAR) in Catalytic Performance Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the structural or property-dependent descriptors of a series of compounds with their catalytic activity. In the context of benzonitrile-bromozinc(1+) chemistry, QSAR can be employed to predict the catalytic performance of related complexes by analyzing how modifications to the benzonitrile (B105546) ligand affect reactivity.

The development of a QSAR model for a zinc-catalyzed reaction would involve synthesizing a library of benzonitrile derivatives with varied substituents and experimentally measuring their catalytic efficacy. Computational methods are then used to calculate a range of molecular descriptors for each derivative. These descriptors can be categorized as:

Electronic: Hammett constants (σ), dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These describe the electron-donating or -withdrawing nature of substituents.

Steric: Sterimol parameters, molar volume, and surface area, which quantify the size and shape of the substituents.

Topological: Connectivity indices that describe the branching and arrangement of atoms.

A mathematical equation is then generated through regression analysis to link these descriptors to the observed catalytic activity. For instance, a study on the joint toxicity of nitro-substituted benzenes and zinc utilized QSAR equations to show that toxicity was related to specific descriptors, demonstrating the applicability of this method to systems containing both aromatic nitriles and zinc. Such models can predict the activity of unsynthesized benzonitrile analogues, thereby prioritizing the most promising candidates for experimental investigation and accelerating the catalyst discovery process.

Table 1: Hypothetical QSAR Data for Substituted Benzonitrile Ligands in a Zinc-Catalyzed Reaction
Substituent (R)Hammett Constant (σp)LUMO Energy (eV)Molar Volume (ų)Predicted Catalytic Activity (Relative Rate)
-H0.00-0.54102.61.00
-CH₃-0.17-0.48120.30.85
-Cl0.23-0.89115.11.35
-NO₂0.78-1.52123.42.10
-OCH₃-0.27-0.41128.70.72

Computational Simulation of Spectroscopic Data (NMR, IR) for Experimental Validation

The synthesis of a novel compound such as benzonitrile-bromozinc(1+) requires rigorous structural characterization. Computational simulations of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are invaluable for validating experimentally obtained structures.

Density Functional Theory (DFT) is a widely used quantum mechanical method for these simulations. By calculating the optimized geometry of the proposed complex, it is possible to predict its vibrational frequencies and NMR chemical shifts.

IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with the bands observed in an experimental FT-IR spectrum. This comparison helps to confirm the coordination of the benzonitrile ligand to the zinc center, as coordination typically induces shifts in the vibrational frequencies of the nitrile (C≡N) group and the aromatic ring.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of the benzonitrile ligand. A strong correlation between the calculated and experimental shifts provides compelling evidence for the proposed structure in solution.

Discrepancies between simulated and experimental spectra can suggest that the actual structure is different from the one modeled, prompting further investigation. This iterative process of comparison between theoretical and experimental data is a cornerstone of modern chemical characterization.

Table 2: Comparison of Simulated and Hypothetical Experimental Spectroscopic Data for Benzonitrile-Bromozinc(1+)
Spectroscopic ParameterComputational (DFT/B3LYP)Experimental (Hypothetical)Assignment
IR Frequency (cm⁻¹)22552258C≡N Stretch
IR Frequency (cm⁻¹)15981600Aromatic C=C Stretch
¹³C NMR Shift (ppm)119.5119.8Nitrile Carbon (C≡N)
¹³C NMR Shift (ppm)114.2114.5Ipso-Carbon (C-CN)
¹H NMR Shift (ppm)7.857.88Ortho-Protons

Ligand Design and Catalyst Optimization through Computational Screening

Computational screening techniques have revolutionized the process of catalyst development, allowing for the rapid evaluation of large numbers of potential ligands to identify candidates with enhanced performance.

Virtual Screening of Benzonitrile Analogues for Enhanced Catalytic Activity

Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules with desired properties. In the context of optimizing a benzonitrile-bromozinc(1+) catalyst, virtual screening can be used to identify benzonitrile analogues that may lead to superior catalytic activity or selectivity.

The process typically involves these steps:

Library Generation: A virtual library of benzonitrile derivatives is created in silico by systematically modifying the substituents on the aromatic ring.

Descriptor Calculation: For each analogue, a set of relevant molecular descriptors is calculated, similar to those used in QSAR.

Performance Prediction: A pre-established model, which could be a QSAR equation or a more complex machine learning algorithm, is used to predict the catalytic activity of each compound in the library.

Hit Identification: The compounds are ranked based on their predicted performance, and the top-ranking "hits" are prioritized for synthesis and experimental testing.

This approach significantly reduces the time and resources required for catalyst optimization compared to traditional trial-and-error synthesis. The identification of novel inhibitors through virtual screening has been successfully demonstrated for various biological targets, and the same principles are applicable to the discovery of new catalysts.

Table 3: Sample Results from a Virtual Screening of Benzonitrile Analogues
Compound IDSubstituentsPredicted Activity ScoreRankStatus
BN-0014-CF₃9.51Priority for Synthesis
BN-0023,5-di-F9.22Priority for Synthesis
BN-0034-N(CH₃)₂4.3...Low Priority
BN-0042-Me5.1...Low Priority
BN-0054-CN8.93Consider for Synthesis

Prediction of Optimal Coordination Motifs and Thermodynamic Stability for Novel Catalyst Development

The stability of a catalyst and the way its components are spatially arranged are critical to its function. Computational chemistry allows for the prediction of the most favorable coordination motifs and the thermodynamic stability of catalyst complexes.

Furthermore, the thermodynamic stability of the complex can be assessed by calculating its Gibbs free energy of formation (ΔGf). By comparing the ΔGf values for the complex versus the free ligand and zinc salt, one can determine if the formation of the catalyst is thermodynamically favorable. These calculations can also be extended to evaluate the stability of proposed intermediates and transition states in a catalytic cycle, providing a deeper understanding of the reaction mechanism. This knowledge is crucial for designing more stable and efficient catalysts.

Table 4: Calculated Thermodynamic Stability of Potential Zinc Complexes
ComplexCoordination MotifCalculated ΔG of Formation (kcal/mol)Thermodynamic Favorability
[ZnBr(NCPh)]⁺Linear, 2-coordinate-15.2Favorable
[ZnBr(NCPh)(H₂O)]⁺Trigonal Planar, 3-coordinate-22.5More Favorable (in aqua)
[ZnBr(NCPh)₂(H₂O)]⁺Tetrahedral, 4-coordinate-20.1Favorable, but less so than 3-coordinate
[ZnBr₂(NCPh)]Trigonal Planar, 3-coordinate-18.9Favorable

Note: Values are hypothetical and for illustrative purposes.

Future Directions and Interdisciplinary Perspectives in Benzonitrile Bromozinc 1+ Research

Rational Design of Next-Generation Benzonitrile-Zinc(I) Catalysts with Tunable Properties

The rational design of next-generation benzonitrile-zinc(I) catalysts is pivotal for enhancing their catalytic efficiency, selectivity, and substrate scope. The properties of these catalysts are intrinsically linked to the electronic and steric environment of the zinc center, which can be precisely modulated through strategic ligand design.

Future research will likely focus on the synthesis of a diverse library of benzonitrile (B105546) derivatives to investigate their impact on the catalytic activity of the resulting zinc(I) complexes. By introducing electron-donating or electron-withdrawing groups at various positions on the benzonitrile ring, it is possible to fine-tune the Lewis acidity of the zinc center. This, in turn, can influence substrate coordination and activation, leading to enhanced reactivity and selectivity. For instance, the incorporation of bulky substituents on the benzonitrile ligand could create specific steric environments around the zinc(I) center, enabling shape-selective catalysis.

A systematic study of ligand effects, as summarized in the table below, would provide a foundational understanding for the development of bespoke catalysts tailored for specific chemical transformations. This approach mirrors successful strategies in the broader field of zinc catalysis, where ligand modification has been instrumental in optimizing catalyst performance for reactions such as polymerization and hydrogenation.

Substituent on Benzonitrile Ligand Expected Electronic Effect on Zinc(I) Center Potential Impact on Catalytic Activity
para-Methoxy (-OCH3)Increased electron densityEnhanced nucleophilicity, potentially accelerating reactions with electrophilic substrates.
para-Nitro (-NO2)Decreased electron densityIncreased Lewis acidity, potentially enhancing the activation of coordinated substrates.
ortho-Isopropyl (-CH(CH3)2)Minimal electronic effect, significant steric hindranceCreation of a sterically hindered catalytic pocket, potentially leading to higher regioselectivity or enantioselectivity.
para-Trifluoromethyl (-CF3)Strong electron withdrawalSignificant increase in Lewis acidity, potentially enabling challenging bond activations.

This rational design approach, grounded in fundamental principles of coordination chemistry, will be essential for unlocking the full catalytic potential of benzonitrile-zinc(I) systems.

Integration of Advanced In-Situ and Operando Characterization Techniques for Reaction Monitoring

A deep understanding of the reaction mechanisms underpinning benzonitrile-zinc(I) catalysis is crucial for catalyst improvement and process optimization. The transient and often highly reactive nature of catalytic intermediates necessitates the use of advanced in-situ and operando characterization techniques that can monitor the reaction as it occurs.

Future investigations in this area would greatly benefit from the application of a suite of spectroscopic and analytical methods to probe the catalytic cycle in real-time. For example, in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy could be employed to observe changes in the vibrational modes of both the catalyst and the substrates, providing insights into coordination events and bond activations. acs.org Similarly, in-situ nuclear magnetic resonance (NMR) spectroscopy could be used to identify and quantify key intermediates and products directly in the reaction mixture.

X-ray absorption spectroscopy (XAS), including X-ray absorption near edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), offers a powerful tool for elucidating the electronic structure and local coordination environment of the zinc center throughout the catalytic process. rsc.orgrsc.org These techniques can provide valuable information on the oxidation state of the zinc, its coordination number, and the nature of the coordinating ligands, even in complex reaction media.

The table below summarizes some of the key in-situ and operando techniques and the type of information they could provide for the study of benzonitrile-zinc(I) catalyzed reactions.

Technique Information Obtainable Relevance to Benzonitrile-Zinc(I) Catalysis
In-situ FTIR/Raman SpectroscopyVibrational modes of reactants, intermediates, and products. acs.orgMonitoring ligand binding, substrate activation, and the formation of key intermediates.
In-situ NMR SpectroscopyIdentification and quantification of species in solution.Tracking the conversion of reactants to products and identifying transient catalytic species.
Operando X-ray Absorption Spectroscopy (XAS)Electronic structure, oxidation state, and coordination environment of the zinc center. rsc.orgrsc.orgElucidating the structure of the active catalyst and observing changes during the catalytic cycle.
In-situ Mass SpectrometryIdentification of volatile or ionizable reaction components.Detecting short-lived intermediates and byproducts, providing mechanistic clues.

The integration of these advanced characterization methods will be instrumental in constructing a detailed picture of the reaction pathways, identifying rate-limiting steps, and ultimately guiding the design of more efficient catalytic systems.

Exploration of Photochemical and Electrochemical Activation Pathways for Zinc(I) Complex Generation

The generation of the active zinc(I) species is a critical step in harnessing the catalytic potential of benzonitrile-bromozinc(1+) systems. While traditional chemical reductants can be effective, photochemical and electrochemical methods offer attractive alternatives that can provide milder reaction conditions, greater control over the generation of the active species, and improved sustainability.

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, and its principles can be applied to the generation of zinc(I) complexes. Future research could explore the use of photosensitizers that, upon excitation with visible light, can induce the reduction of a stable zinc(II) precursor to the desired zinc(I) state. wikipedia.orgacs.org This approach would allow for the in-situ generation of the active catalyst under mild conditions, potentially avoiding the use of harsh chemical reductants. The choice of photosensitizer and solvent can be tailored to the specific redox potential of the zinc(II)/zinc(I) couple, offering a high degree of control over the catalytic process.

Electrosynthesis provides another powerful and sustainable pathway for the generation of reactive organometallic species. researchgate.net The application of an electrical potential to a solution containing a zinc(II) precursor and a suitable electrolyte could facilitate the controlled reduction to the zinc(I) state at an electrode surface. rsc.orgrsc.org This method offers precise control over the reaction rate and the amount of active catalyst generated, simply by tuning the applied current or potential. Furthermore, electrochemical methods can often be performed in undivided cells, simplifying the experimental setup.

The table below outlines potential photochemical and electrochemical strategies for the generation of benzonitrile-zinc(I) complexes.

Activation Method Principle Potential Advantages
PhotochemicalUse of a photosensitizer and light to induce electron transfer to a zinc(II) precursor. wikipedia.orgacs.orgMild reaction conditions, temporal and spatial control over catalyst generation, potential for novel reactivity.
ElectrochemicalControlled potential electrolysis to reduce a zinc(II) precursor at a cathode. researchgate.netrsc.orgHigh level of control, avoidance of chemical reductants, potential for scalability and automation.

The exploration of these non-traditional activation methods could open up new avenues for the application of benzonitrile-zinc(I) catalysis in a more sustainable and controlled manner.

Application in Continuous Flow Chemistry and Scalable Industrial Processes

The transition of catalytic discoveries from the laboratory to industrial-scale production is a significant challenge. Continuous flow chemistry offers a promising solution for the safe, efficient, and scalable implementation of reactions involving sensitive or highly reactive species, such as organozinc reagents. youtube.com

The application of benzonitrile-zinc(I) catalysis in continuous flow systems could offer several advantages. The high surface-area-to-volume ratio of flow reactors allows for excellent heat and mass transfer, enabling better control over reaction parameters and improving safety, particularly for exothermic reactions. The in-situ generation of the active zinc(I) catalyst, as discussed in the previous section, can be readily integrated into a flow setup, minimizing the handling of unstable intermediates. fraunhofer.de

For industrial applications, the development of robust and recyclable catalytic systems is paramount. Heterogenization of the benzonitrile-zinc(I) catalyst on a solid support could facilitate its use in packed-bed reactors, simplifying product purification and catalyst recovery. This would be a crucial step towards the development of economically viable and environmentally friendly industrial processes. The Negishi coupling, a well-established reaction utilizing organozinc reagents, has seen industrial application and provides a blueprint for how zinc-catalyzed processes can be scaled up. wikipedia.orgresearchgate.netacs.org

The table below highlights the potential benefits of implementing benzonitrile-zinc(I) catalysis in continuous flow systems for industrial applications.

Feature of Continuous Flow Chemistry Advantage for Benzonitrile-Zinc(I) Catalysis
Enhanced Heat and Mass TransferImproved reaction control, higher yields, and enhanced safety.
Small Reactor VolumesSafe handling of potentially hazardous reagents and intermediates.
Integration of In-situ GenerationOn-demand production of the active catalyst, avoiding the storage of unstable species. fraunhofer.de
Potential for AutomationHigh-throughput screening of reaction conditions and process optimization.
Ease of ScalabilityDirect translation from laboratory-scale to pilot-plant and industrial production.

The adoption of continuous flow technology will be a key enabler for the practical application of benzonitrile-zinc(I) catalysis in large-scale chemical manufacturing.

Theoretical Advancements in Modeling Complex Zinc Systems and Predicting Novel Reactivity

Computational chemistry has become an indispensable tool in modern catalytic research, providing deep insights into reaction mechanisms, predicting the properties of new catalysts, and guiding experimental design. The application of advanced theoretical methods to the study of benzonitrile-zinc(I) systems holds immense potential for accelerating their development.

Density functional theory (DFT) calculations can be employed to model the geometric and electronic structures of the catalyst, substrates, and intermediates. This can help to elucidate the nature of the bonding in these complexes and to understand the factors that govern their stability and reactivity. By calculating the energy profiles of potential reaction pathways, DFT can be used to identify the most likely mechanism and to pinpoint the rate-determining step.

Furthermore, computational screening of virtual libraries of benzonitrile ligands could be used to predict their influence on the catalytic properties of the corresponding zinc(I) complexes. This in-silico approach can help to prioritize synthetic targets and to focus experimental efforts on the most promising candidates. As computational power continues to increase, more sophisticated models that explicitly include solvent effects and dynamic behavior will become more accessible, providing an even more accurate picture of these complex catalytic systems.

The synergy between theoretical and experimental studies will be crucial for the rapid advancement of benzonitrile-zinc(I) catalysis. Theoretical predictions can guide experimental design, while experimental results can validate and refine the computational models.

Q & A

Basic: How can researchers optimize the synthesis of bromozinc(1+) complexes with benzonitrile derivatives for improved reproducibility?

Methodological Answer:
Synthesis optimization requires strict control of reaction conditions. For bromozinc(1+) complexes (e.g., C₆H₅CH₃BrZn), inert atmospheres (argon/nitrogen) are critical to prevent oxidation or hydrolysis. Solvent choice, such as tetrahydrofuran (THF), enhances zinc reactivity by stabilizing intermediates . For benzonitrile derivatives, purification via column chromatography or recrystallization ensures high purity, while spectroscopic validation (¹H/¹³C NMR, IR) confirms structural integrity. Reproducibility is achieved by documenting detailed procedures, including stoichiometry, temperature gradients, and quenching methods, as per standardized protocols .

Basic: What spectroscopic and computational methods are most effective for characterizing benzonitrile’s adsorption behavior on metal surfaces?

Methodological Answer:
Adsorption studies on metals (Ag, Au, Pd) require a combination of:

  • Surface-enhanced Raman spectroscopy (SERS) to detect orientation-dependent vibrational modes.
  • Density Functional Theory (DFT) simulations to model binding energies and molecular orientations, leveraging benzonitrile’s dipole moment (4.01–4.18 D) and three binding sites (cyano group, aromatic ring, π-electrons) .
  • X-ray photoelectron spectroscopy (XPS) to validate surface interactions via shifts in binding energies .

Advanced: How can researchers resolve contradictions in catalyst deactivation mechanisms during benzonitrile hydrogenation with bromozinc(1+) catalysts?

Methodological Answer:
Contradictions arise from competing hypotheses (e.g., intermediate adsorption vs. metal leaching). To address this:

  • Perform inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify zinc loss in spent catalysts .
  • Use kinetic isotope effects (KIE) or in situ infrared spectroscopy to identify strongly adsorbed intermediates (e.g., HCOOH–NEt₃ adducts) .
  • Compare pre-treatment effects: Benzonitrile pre-exposure maintains activity, while HCOOH–NEt₃ pre-treatment poisons active sites, narrowing deactivation causes .

Advanced: What mechanistic insights can be gained from studying the cationic fragmentation of benzonitrile under dissociative ionization?

Methodological Answer:
Dissociative ionization experiments (e.g., electron impact at 15–20 eV) reveal fragmentation pathways:

  • Infrared pre-dissociation spectroscopy (IRPD) identifies fragment structures (e.g., HCN/HNC loss) .
  • Potential energy surface (PES) calculations map fragmentation channels, validated by cryogenic IR spectra and molecular dynamics (MD) simulations at the SCC-DFTB level .
  • Appearance energies (AE) for fragments (e.g., 12.54 eV for benzonitrile) guide astrochemical studies of interstellar species .

Advanced: How can computational modeling predict the bulk and interfacial properties of benzonitrile in solvent systems?

Methodological Answer:

  • Molecular Dynamics (MD) simulations with polarizable force fields model benzonitrile’s dipole-driven stacking behavior, explaining viscosity fluctuations near 313 K due to ring stacking .
  • Free energy perturbation (FEP) calculations quantify solvation energies in mixed solvents, validated against experimental diffusion coefficients .
  • Quantum mechanical/molecular mechanical (QM/MM) hybrid methods assess surface tension and orientation at liquid interfaces .

Basic: What experimental protocols ensure accurate rotational spectroscopy data for benzonitrile in astrochemical studies?

Methodological Answer:

  • Use mm-wave rotational spectroscopy (103–350 GHz) to resolve hyperfine structures, critical for interstellar medium (ISM) detection .
  • Calibrate instruments with known standards (e.g., carbonyl sulfide) and cross-validate with composite averaging techniques to enhance signal-to-noise ratios .
  • Compare simulated spectra (via DFT rotational constants ) with observational data from telescopes (e.g., James Webb Space Telescope) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.